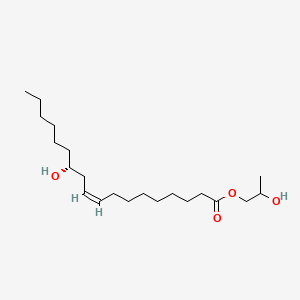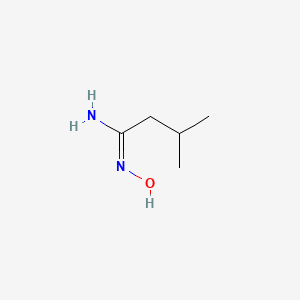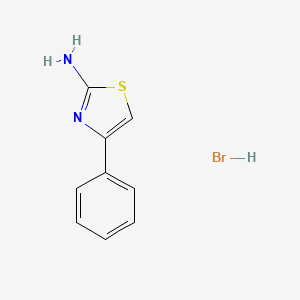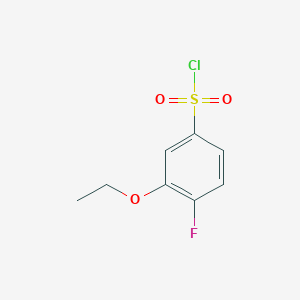
Propylene glycol ricinoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylene glycol ricinoleate is an ester of propylene glycol and ricinoleic acid. It is a versatile compound used in various industries, including cosmetics, pharmaceuticals, and food. This compound is known for its emulsifying, skin conditioning, and viscosity controlling properties .
Métodos De Preparación
Propylene glycol ricinoleate is synthesized through the esterification of propylene glycol with ricinoleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst. Industrial production methods often use high temperatures and pressures to increase the reaction rate and yield .
Análisis De Reacciones Químicas
Propylene glycol ricinoleate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols under specific conditions.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propylene glycol ricinoleate has numerous applications in scientific research:
Chemistry: It is used as a solvent and emulsifying agent in various chemical reactions.
Biology: It serves as a medium for cell culture and other biological experiments.
Medicine: It is used in pharmaceutical formulations for its skin conditioning and moisturizing properties.
Industry: It is widely used in cosmetics, food, and personal care products for its emulsifying and viscosity controlling properties .
Mecanismo De Acción
The mechanism of action of propylene glycol ricinoleate involves its ability to reduce transepidermal water loss and hydrate the skin through humectancy. This is achieved via hydrogen bonding between water and the hydroxyl groups of the compound, attracting and binding water from the atmosphere and lower layers of the epidermis and dermis .
Comparación Con Compuestos Similares
Propylene glycol ricinoleate is unique due to its specific combination of propylene glycol and ricinoleic acid. Similar compounds include:
- Propylene glycol monoricinoleate
- Ethylene glycol ricinoleate
- Butylene glycol ricinoleate
- Pentylene glycol ricinoleate
- Hexylene glycol ricinoleate
These compounds share similar properties but differ in their molecular structures and specific applications .
Propiedades
Número CAS |
71672-81-6 |
|---|---|
Fórmula molecular |
C21H40O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-hydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-3-4-5-12-15-20(23)16-13-10-8-6-7-9-11-14-17-21(24)25-18-19(2)22/h10,13,19-20,22-23H,3-9,11-12,14-18H2,1-2H3/b13-10-/t19?,20-/m1/s1 |
Clave InChI |
JZSMZIOJUHECHW-GTJZZHROSA-N |
SMILES isomérico |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(C)O)O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12050536.png)
![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)
![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)

![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)



![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050594.png)

